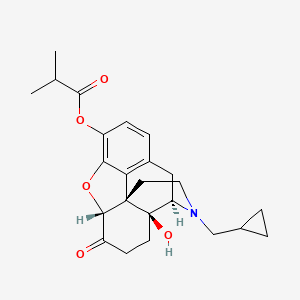
4,6-ジブロモピコリン酸
概要
説明
4,6-Dibromopicolinic acid is a chemical compound with the formula C6H3Br2NO2 . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4,6-Dibromopicolinic acid consists of a pyridine ring substituted with two bromine atoms and a carboxylic acid group . The molecular weight of the compound is 280.9 g/mol .Physical And Chemical Properties Analysis
4,6-Dibromopicolinic acid is a solid substance . It has a molecular weight of 280.9 . The compound has a density of 2.2±0.1 g/cm³, a boiling point of 367.1±42.0 °C at 760 mmHg, and a flash point of 175.8±27.9 °C .科学的研究の応用
生化学:細胞質タンパク質デリバリーとCRISPR-Cas9遺伝子編集
4,6-ジブロモピコリン酸は、生化学の分野、特に生細胞の細胞質へのタンパク質デリバリーの強化において潜在的な用途があります。 これは、タンパク質ベースのバイオテクノロジーと治療法の開発にとって重要です .
センシングアプリケーション
この化合物は、ジオールやフッ化物やシアン化物アニオンなどの強いルイス塩基と相互作用するため、さまざまなセンシングアプリケーションで役立ちます。 これには、均一アッセイやバルクサンプル内またはセンシング材料の界面での不均一検出が含まれます .
分離技術
分離技術では、4,6-ジブロモピコリン酸は、分子認識可能な分離のための高度な膜、化学生産のためのイオン交換膜、液体分離のためのファウリング防止膜の開発に利用できます .
タンパク質操作
核酸とタンパク質の操作と分析は、分子生物学において不可欠です。 4,6-ジブロモピコリン酸は、病気のマーカーの研究や組換えDNA技術の開発に不可欠なDNA操作酵素の開発に役割を果たす可能性があります .
細胞ラベリング
4,6-ジブロモピコリン酸は、細胞ラベリング技術、特に蛍光細胞表面グリカンのラベリングに関与している可能性があります。 このアプリケーションは、高解像度顕微鏡と生細胞イメージングにおいて重要です .
分析方法
この化合物は、新しい分析およびバイオ分析方法の開発において重要になる可能性があります。 意図されたアプリケーションのための他の利用可能な方法と比較して、その堅牢性と正確性は、分析科学における社会への影響をもたらす候補となっています .
治療
治療において、4,6-ジブロモピコリン酸は、核酸治療薬や遺伝子発現のモジュレーションなど、創薬におけるその潜在的な役割について調査できます .
環境および農業科学
最後に、この化合物の用途は、環境および農業科学にまで及びます。ここでは、土壌や水の分析や処理に利用でき、持続可能な農業と環境保護に貢献します .
Safety and Hazards
作用機序
Target of Action
4,6-Dibromopicolinic acid is a heterocyclic compound that belongs to the family of pyridine-based molecules. It is structurally similar to picolinic acid, which is known to play a key role in zinc transport . Picolinic acid works by binding to zinc finger proteins (ZFPs), changing their structures and disrupting zinc binding, thereby inhibiting function
Mode of Action
This could inhibit the function of ZFPs, which are involved in processes such as viral replication and packaging, as well as normal cell homeostatic functions .
Biochemical Pathways
ZFPs play crucial roles in various biological processes, including gene expression, protein folding, and signal transduction .
Result of Action
If it does indeed interact with ZFPs, it could potentially disrupt processes regulated by these proteins, such as viral replication and cell homeostasis .
生化学分析
Cellular Effects
The effects of 4,6-Dibromopicolinic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4,6-Dibromopicolinic acid can modulate the activity of zinc finger proteins, which play crucial roles in gene regulation and cell signaling . Additionally, the compound’s antimicrobial properties suggest it can disrupt microbial cell function, leading to cell death or growth inhibition.
Molecular Mechanism
At the molecular level, 4,6-Dibromopicolinic acid exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of enzymes, leading to their inhibition. This binding can disrupt the enzyme’s normal function, thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, 4,6-Dibromopicolinic acid can interact with DNA and RNA, potentially influencing gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dibromopicolinic acid can change over time. The compound is known for its stability, but it can degrade under certain conditions, such as prolonged exposure to high temperatures or extreme pH levels. Long-term studies have shown that 4,6-Dibromopicolinic acid can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of 4,6-Dibromopicolinic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity and modulation of enzyme function. At high doses, 4,6-Dibromopicolinic acid can be toxic, leading to adverse effects such as cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
4,6-Dibromopicolinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in the metabolism of pyridine derivatives . The compound can affect metabolic flux and metabolite levels, potentially leading to changes in cellular energy production and biosynthesis pathways .
Transport and Distribution
Within cells and tissues, 4,6-Dibromopicolinic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 4,6-Dibromopicolinic acid is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity .
特性
IUPAC Name |
4,6-dibromopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBBTBXKBJVIRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704405 | |
| Record name | 4,6-Dibromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1060815-78-2 | |
| Record name | 4,6-Dibromo-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dibromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



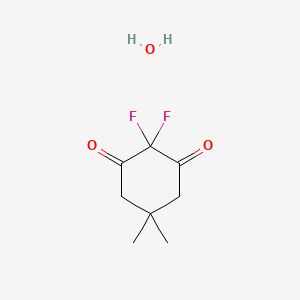
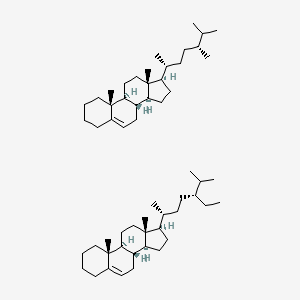

![1-[(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-yl]-4-methylpiperazine](/img/structure/B1505141.png)


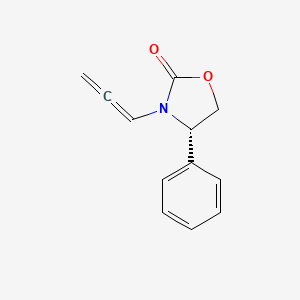


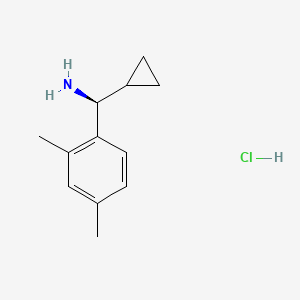

![Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1505155.png)
![5-Methoxy-2,3-dihydro-1H-benzo[DE]isoquinoline](/img/structure/B1505156.png)
